molecular formula C21H15N3O5 B571603 Azoxystrobin acid CAS No. 1185255-09-7

Azoxystrobin acid

Cat. No. B571603
CAS RN: 1185255-09-7
M. Wt: 389.367
InChI Key: IKCXDZCEWZARFL-FOWTUZBSSA-N
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Description

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases . It is a methoxyacrylate analog and a strobilurin fungicide . It has a low aqueous solubility, is non-volatile, and may leach to groundwater under certain conditions .


Synthesis Analysis

Azoxystrobin is synthesized through a coupling reaction between chloro-6-(2-cyanobenzene oxygen of 4-) pyrimidine and (E)-2-(2-hydroxyphenyl)-3-methoxy-methyl acrylate under copper catalyst or triamine catalyst existence and alkaline condition .


Molecular Structure Analysis

Azoxystrobin has a molecular formula of C22H17N3O5 and an average mass of 403.388 Da . It is a phenyl-beta-methoxyacrylate, which is an aromatic compound containing a methyl-3-methoxyacrylate moiety that carries a benzyl group at the C-alpha carbon .


Chemical Reactions Analysis

Azoxystrobin is metabolized and detoxified in plants through a series of enzymatic reactions . The overexpression of UGT72E2 in Arabidopsis can enhance the metabolic degradation of Azoxystrobin .


Physical And Chemical Properties Analysis

Azoxystrobin is a white crystalline solid with a density of 1.34 g/cm3. It has a melting point of 116°C and a solubility in water of 6.7 mg/L at 20 °C .

Scientific Research Applications

  • Detection and Exposure Assessment Biomarker for Azoxystrobin Exposure: Azoxystrobin acid, as a primary metabolite of the fungicide Azoxystrobin, has gained significance in scientific research. It serves as a potential biomarker for assessing exposure to Azoxystrobin in various environmental contexts.
  • Environmental Fate and Persistence

    • Degradation Studies : Researchers investigate the fate and persistence of Azoxystrobin acid in soil and water environments. Understanding its behavior helps assess its impact on ecosystems and develop sustainable agricultural practices .
  • Potential Neurotoxicity Neurological Effects: Scientists explore the neurotoxic potential of Azoxystrobin acid. This involves studying its impact on nervous system function, neuronal health, and potential risks associated with exposure.
  • Antifungal Activity

    • Nanosuspension Formulation : Azoxystrobin acid can be formulated into nanosuspensions using wet media milling. These nanosuspensions exhibit enhanced antifungal activity against pathogens like Fusarium oxysporum. The reduced particle size and improved wettability contribute to their efficacy .

    Food Safety and Residue Management

    • Low-Toxicity Fungicide : Researchers aim to develop fungicides with low toxicity and high efficiency to reduce residues. Azoxystrobin acid, derived from mushrooms, presents a promising option for sustainable crop protection .

Mechanism of Action

Azoxystrobin inhibits spore germination, mycelial growth, and the spore production of fungi . It works by inhibiting the fungi’s ability to undergo normal respiration . It is quickly absorbed by the roots and translocated through the xylem to the stems and leaves, or through the leaf surface to the leaf tips and growing edges .

Safety and Hazards

Azoxystrobin is toxic if inhaled and can cause skin and eye irritation . It is very toxic to the aquatic environment with long-lasting effects . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Research is being conducted to develop new Azoxystrobin phytoremediation methods to reduce its environmental risks . Overexpression of UGT72E2 in Arabidopsis has been found to enhance resistance to exogenous Azoxystrobin stress and maintain a relatively stable physiological state .

properties

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891507
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185255-09-7
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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